2-Chloro-6-pyrrolidin-1-yl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-6-pyrrolidin-1-yl-9H-purine” is a chemical compound with the molecular formula C9H10ClN5. It has a molecular weight of 223.66 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for “2-Chloro-6-pyrrolidin-1-yl-9H-purine” is1S/C9H10ClN5/c10-9-13-7-6 (11-5-12-7)8 (14-9)15-3-1-2-4-15/h5H,1-4H2, (H,11,12,13,14)
. This indicates the presence of a pyrrolidine ring attached to a purine ring. Physical And Chemical Properties Analysis
“2-Chloro-6-pyrrolidin-1-yl-9H-purine” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Pharmacology: Anticancer Research
2-chloro-6-(pyrrolidin-1-yl)-9H-purine has been identified as a key scaffold in the synthesis of compounds with potential anticancer properties . Its structure is a part of the diazine alkaloid group, which includes pyridazine, pyrimidine, and pyrazine, known for their wide range of pharmacological applications. This compound serves as a central building block for creating molecules with improved druglikeness and ADME-Tox properties, which are crucial in developing new anticancer drugs.
Medicinal Chemistry: Antidepressant Molecules
The compound has been explored for its role in the synthesis of novel antidepressants. It is part of a class of molecules that modulate neurotransmitter systems, which are a target for treating psychiatric disorders and migraines . By acting on specific receptors or inhibiting the uptake of neurotransmitters like serotonin, derivatives of this compound could lead to new therapeutic options for mental health conditions.
Biotechnology: Enzyme Inhibition
In biotechnological research, 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is used to study enzyme inhibition mechanisms. Its structure allows it to interact with various enzymes, potentially leading to the development of new inhibitors that can be used to regulate biological pathways or treat diseases where enzyme activity is a contributing factor .
Industrial Applications: Material Science
While specific industrial applications of this compound are not well-documented, its structural class is often used in material science research. Compounds like 2-chloro-6-(pyrrolidin-1-yl)-9H-purine can be used to create new materials with unique properties, such as enhanced durability or electrical conductivity .
Chemistry Research: Synthetic Methodologies
In the field of chemistry, this compound is utilized in developing novel synthetic methodologies. Researchers use it to create complex molecules, studying reactions that can lead to new synthetic routes and improve the efficiency of chemical synthesis processes .
Neuroscience: Neurotransmitter Modulation
Although direct applications in neuroscience are not explicitly mentioned in the available data, compounds with similar structures have been investigated for their effects on neurotransmitter systems. As such, 2-chloro-6-(pyrrolidin-1-yl)-9H-purine could be a candidate for research into neurological disorders and the development of neuroprotective drugs .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-chloro-6-pyrrolidin-1-yl-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNYLLRNMGTTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.